2,3-dichloro-7-Quinolinol

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

Researchers seeking to explore chemical space beyond standard 8-hydroxyquinolines face a lack of scaffolds with distinct metal-chelation geometry. 2,3-Dichloro-7-quinolinol solves this by offering a unique 7-OH substitution pattern for novel antimicrobial and anticancer agent discovery. - Enables regioselective, sequential SNAr reactions via differential C2/C3 chlorine reactivity for focused library synthesis. - Provides a distinct bidentate metal-chelating geometry for probing metalloenzyme active sites. - Serves as a direct replacement for 5,7-dichloro-8-quinolinol isomers in SAR studies targeting improved selectivity.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
Cat. No. B13896420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloro-7-Quinolinol
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=C(C=C21)Cl)Cl)O
InChIInChI=1S/C9H5Cl2NO/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H
InChIKeyNDWJMQFFQZNGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-7-Quinolinol: Chemical Identity and Core Structure


2,3-Dichloro-7-Quinolinol (CAS 1891350-40-5) is a synthetic heterocyclic compound belonging to the chlorinated quinolinol class, characterized by a quinoline core with chlorine atoms at the 2- and 3-positions and a hydroxyl group at the 7-position, with a molecular weight of 214.04 g/mol . As a derivative of 7-hydroxyquinoline, this compound serves as a versatile building block in medicinal chemistry, organic synthesis, and materials science, with reported potential for antimicrobial and anticancer applications . Its unique substitution pattern distinguishes it from other halogenated quinolinols such as the 5,7-dichloro-8-quinolinol isomers commonly used as antimicrobials, providing a distinct chemical scaffold for structure-activity relationship (SAR) exploration and synthetic derivatization.

Why 2,3-Dichloro-7-Quinolinol Cannot Be Replaced


While many halogenated quinolinols share a broad spectrum of antimicrobial activity, their specific substitution patterns dictate crucial differences in potency, target selectivity, metal-chelation behavior, and synthetic utility. For example, 8-hydroxyquinoline derivatives like chloroxine (5,7-dichloro-8-quinolinol) and clioquinol (5-chloro-7-iodo-8-quinolinol) exhibit potent antifungal activity with MIC values of 1 μM against Aspergillus fumigatus, whereas the non-halogenated 8-hydroxyquinoline shows significantly reduced activity (MIC 32 μM) . Critically, the 2,3-dichloro-7-quinolinol scaffold differs fundamentally by placing the hydroxyl group at the 7-position rather than the 8-position, and by having a nitrogen atom directly adjacent to the chlorine atoms. This unique arrangement alters electronic distribution, metal-binding geometry, and nucleophilic reactivity, directly impacting its behavior in biological systems and its utility as a synthetic intermediate for creating novel derivatives with potentially distinct pharmacological profiles.

Evidence-Based Advantages of 2,3-Dichloro-7-Quinolinol


7-Hydroxyl Group Positional Advantage

2,3-Dichloro-7-Quinolinol is a structural isomer of the more commonly studied 5,7-dichloro-8-quinolinol class. The critical difference is the location of the hydroxyl group: at position 7 in the target compound versus position 8 in chloroxine and clioquinol. This positional shift alters the molecule's metal-chelation properties and electronic structure. In a structure-activity relationship study of halogenated quinolines, 5,7-dichloro-8-quinolinol (with an 8-OH group) exhibited an MIC of 1 μM against Aspergillus fumigatus, while the non-halogenated 8-hydroxyquinoline showed an MIC of 32 μM, demonstrating the potency-enhancing effect of 5,7-dichloro substitution . The 2,3-dichloro-7-quinolinol scaffold, with its 7-OH group, presents a distinct chelation geometry and electronic profile that is not interchangeable with the 8-OH analogs, making it a unique scaffold for developing compounds with potentially different biological targets or metal-ion selectivity.

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversity

Physicochemical Profile vs. Chloroxine

While 2,3-dichloro-7-Quinolinol and chloroxine (5,7-dichloro-8-quinolinol) share the same molecular formula (C9H5Cl2NO) and molecular weight (214.04 g/mol), they are distinct chemical entities with different CAS numbers (1891350-40-5 vs. 773-76-2) . This structural isomerism results in different physicochemical properties, including melting point, solubility, and chromatographic behavior. Chloroxine is a well-characterized compound with a melting point of 180-183°C and established antimicrobial MIC values (e.g., 0.1-1.5 μM against S. aureus ), while 2,3-dichloro-7-Quinolinol represents a less-explored isomer with potentially divergent biological activity and synthetic utility. Procurement of the correct isomer is critical for reproducible research outcomes, as substitution with the more common chloroxine would completely alter the experimental design.

Physicochemical Profiling Drug Design Chemical Identity

Orthogonal Reactivity of C2 and C3 Chlorines

The 2,3-dichloro substitution pattern on the quinoline ring of 2,3-dichloro-7-Quinolinol provides a distinct synthetic handle for sequential nucleophilic aromatic substitution (SNAr) reactions. Unlike 5,7-dichloro-8-quinolinol, where both chlorines are on the benzenoid ring and exhibit similar reactivity, the C2 chlorine in 2,3-dichloro-7-Quinolinol is activated by the adjacent ring nitrogen, making it significantly more reactive than the C3 chlorine. In a study of palladium-catalyzed amination of dichloroquinolines, the selectivity of amination varied dramatically based on chlorine positioning; for example, 4,7-dichloroquinoline provided the best yields, while 2,6-dichloroquinoline showed very low selectivity . This differential reactivity in 2,3-dichloro-7-Quinolinol allows for controlled, sequential functionalization at C2 first, followed by C3, enabling the generation of diverse compound libraries with specific substitution patterns not easily accessible from other dichloroquinoline isomers.

Synthetic Chemistry Library Generation SAR Exploration

Key Applications of 2,3-Dichloro-7-Quinolinol


Scaffold Hopping in Antimicrobial Drug Discovery

Researchers seeking to explore new chemical space beyond the well-studied 8-hydroxyquinoline class should procure 2,3-dichloro-7-quinolinol as a novel scaffold. The distinct 7-OH and 2,3-dichloro substitution pattern offers a unique metal-chelation geometry and electronic profile compared to chloroxine or clioquinol, potentially leading to the discovery of antimicrobial agents with novel mechanisms of action or improved selectivity against drug-resistant pathogens. This scaffold is particularly valuable for structure-activity relationship (SAR) studies aimed at understanding how hydroxyl group position influences target binding and metal-ion dependence .

Sequential Derivatization for Quinoline Libraries

Organic and medicinal chemistry laboratories engaged in diversity-oriented synthesis should utilize 2,3-dichloro-7-quinolinol as a versatile building block. The differential reactivity of the C2 and C3 chlorine atoms allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the creation of highly substituted quinoline derivatives with specific substitution patterns. This regioselective synthetic handle is not available in the more common 5,7-dichloro-8-quinolinol isomer, making 2,3-dichloro-7-quinolinol a preferred choice for generating focused compound libraries for biological screening .

Chemical Probes for Metal-Dependent Enzymes

Due to its 7-hydroxyquinoline core, 2,3-dichloro-7-quinolinol can act as a bidentate metal chelator. Unlike the 8-hydroxyquinoline derivatives, the 7-OH geometry may confer selectivity for specific metal ions or enzyme active sites. This compound is therefore suitable for developing chemical probes to study metalloenzymes implicated in disease, such as certain oxidoreductases or hydrolases. Its unique chelation profile, inferred from the distinct electronic environment created by the 2,3-dichloro substitution and 7-OH placement, makes it a valuable tool for chemical biology investigations where metal-chelation selectivity is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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